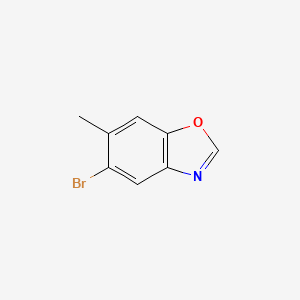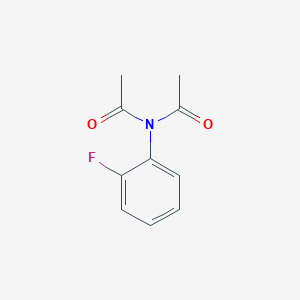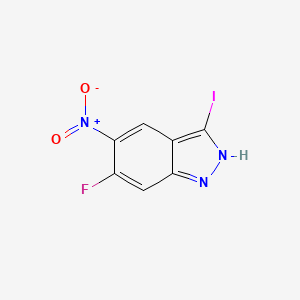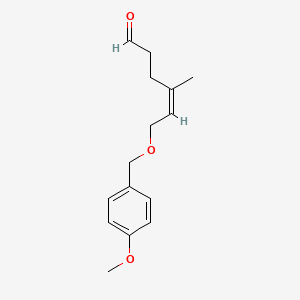
Methyl 8-iodo-3-nitro-1-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-iodo-3-nitro-1-naphthoate: is an organic compound that belongs to the class of naphthoates It is characterized by the presence of an iodine atom at the 8th position, a nitro group at the 3rd position, and a methyl ester group at the 1st position of the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 8-iodo-3-nitro-1-naphthoate typically involves the iodination of a naphthoate precursor followed by nitration. One common method includes the following steps:
Iodination: The starting material, such as methyl 1-naphthoate, is treated with iodine and a suitable oxidizing agent (e.g., iodic acid) to introduce the iodine atom at the 8th position.
Nitration: The iodinated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 3rd position.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: Methyl 8-iodo-3-nitro-1-naphthoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl ester group, to form carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium azide, phenol, or secondary amines in the presence of a suitable base.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Derivatives with different functional groups replacing the iodine atom.
Reduction: Methyl 8-amino-3-nitro-1-naphthoate.
Oxidation: Methyl 8-iodo-3-nitro-1-naphthoic acid.
Aplicaciones Científicas De Investigación
Methyl 8-iodo-3-nitro-1-naphthoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 8-iodo-3-nitro-1-naphthoate depends on the specific application and the target molecule. Generally, the compound can interact with various molecular targets through its functional groups:
Nitro Group: Can participate in redox reactions and interact with electron-rich sites.
Iodine Atom: Can undergo substitution reactions, allowing the compound to be modified or linked to other molecules.
Methyl Ester Group: Can be hydrolyzed to form carboxylic acids, which can further interact with biological molecules.
Comparación Con Compuestos Similares
Methyl 8-iodo-1-naphthoate: Lacks the nitro group, making it less reactive in redox reactions.
Methyl 3-nitro-1-naphthoate: Lacks the iodine atom, reducing its versatility in substitution reactions.
Methyl 8-amino-3-nitro-1-naphthoate:
Uniqueness: Methyl 8-iodo-3-nitro-1-naphthoate is unique due to the presence of both an iodine atom and a nitro group on the naphthalene ring
Propiedades
Fórmula molecular |
C12H8INO4 |
|---|---|
Peso molecular |
357.10 g/mol |
Nombre IUPAC |
methyl 8-iodo-3-nitronaphthalene-1-carboxylate |
InChI |
InChI=1S/C12H8INO4/c1-18-12(15)9-6-8(14(16)17)5-7-3-2-4-10(13)11(7)9/h2-6H,1H3 |
Clave InChI |
QAMNRCUGQSQDKU-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C2C(=CC(=C1)[N+](=O)[O-])C=CC=C2I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


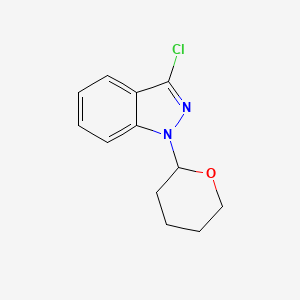
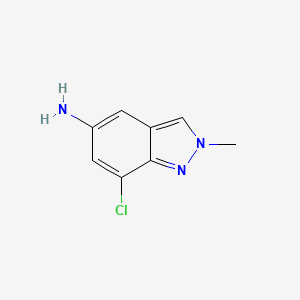
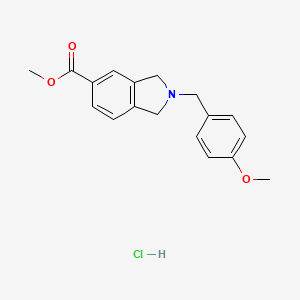
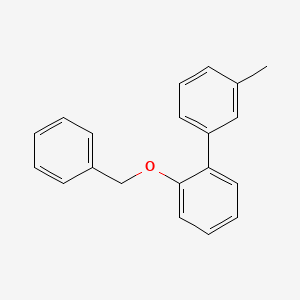
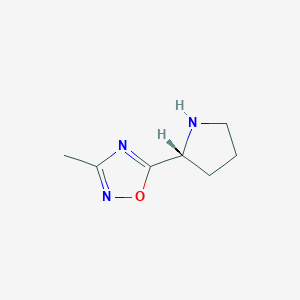
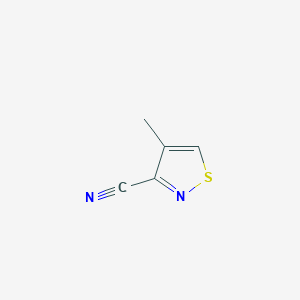
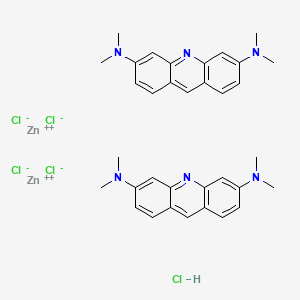
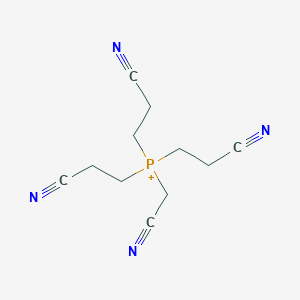
![1-[3-bromo-2-fluoro-6-(trifluoromethyl)phenyl]ethanone](/img/structure/B12842733.png)
